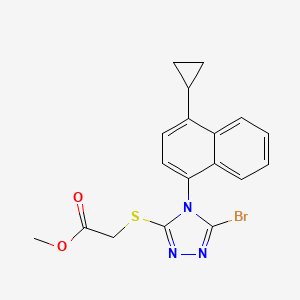
Coco Alkyldimethyl Betaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coco Alkyldimethyl Betaine (CAB) is a surfactant commonly used in personal care products such as shampoos, body washes, and facial cleansers. It is derived from coconut oil and is known for its mildness and ability to produce a rich lather. These ingredients are reported to function as hair and skin conditioning agents, antistatic agents, surfactants-cleansing agents, and viscosity-increasing agents in cosmetic products .
Synthesis Analysis
Despite the name cocoamidopropyl betaine, the molecule is not synthesized from betaine. Instead, it is produced in a two-step manner, beginning with the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil (lauric acid, or its methyl ester, is the main constituent) .Molecular Structure Analysis
Coco Alkyldimethyl Betaine is a fatty acid amide containing a long hydrocarbon chain at one end and a polar group at the other. This allows Coco Alkyldimethyl Betaine to act as a surfactant and as a detergent .Physical And Chemical Properties Analysis
Coco Alkyldimethyl Betaine is a liquid at room temperature, colorless to pale yellow . It is soluble in water and stable . It is easily oxidized .科学的研究の応用
Cosmetic Industry Applications
Coco Alkyldimethyl Betaine is widely used in the cosmetic industry due to its properties as a surfactant and conditioning agent. It functions effectively in hair and skin care products, providing gentle cleansing and conditioning benefits. This compound is particularly valued for its ability to reduce the irritation potential of other surfactants, making it suitable for use in products designed for sensitive skin .
Antimicrobial Activity
Research has shown that Coco Alkyldimethyl Betaine exhibits pronounced antimicrobial activity. Studies have indicated its effectiveness against common bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is noted to increase with the chain length of alkyl betaines, highlighting its potential use in developing new antimicrobial agents.
Enhanced Topical Drug Delivery
The compound has been utilized in the design of “green” nanoemulsions for enhanced topical delivery of drugs. For instance, it has been used to improve the transdermal delivery of bakuchiol, a natural compound with retinol-like effects. Coco Alkyldimethyl Betaine’s role as a surfactant in these formulations is crucial for creating stable nanoemulsions that can effectively deliver active ingredients through the skin .
Stabilization of Lipid Carriers
In the field of drug delivery, Coco Alkyldimethyl Betaine has been employed as a component for stabilizing lipid carriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These carriers are used for encapsulating and delivering various pharmaceuticals, and the betaine surfactants help to ensure their colloidal stability and efficacy .
Green Chemistry
Coco Alkyldimethyl Betaine aligns with the principles of green chemistry, which emphasizes the use of environmentally safe ingredients and sustainable production methods. Its application in creating eco-friendly formulations for pharmaceutical and cosmetic products is a testament to its compatibility with green chemistry initiatives .
Surfactant Properties in Various Formulations
Due to its amphoteric nature, Coco Alkyldimethyl Betaine serves as an effective surfactant in a range of formulations. It can act as a foaming agent, an emulsifier, and a viscosity-increasing agent, making it a valuable ingredient in the development of diverse products, from personal care items to industrial cleaners .
Safety And Hazards
Coco Alkyldimethyl Betaine is harmful if swallowed and causes skin irritation and serious eye damage . The Cosmetic Ingredient Review Expert Panel concluded that alkyl betaines were safe as cosmetic ingredients in the present practices of use and concentration, when formulated to be non-irritating .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Coco Alkyldimethyl Betaine can be achieved through a two-step process. The first step involves the reaction of coconut oil with dimethylamine to form Coco Alkyldimethylamine. The second step involves the reaction of Coco Alkyldimethylamine with sodium chloroacetate to form Coco Alkyldimethyl Betaine.", "Starting Materials": [ "Coconut oil", "Dimethylamine", "Sodium chloroacetate" ], "Reaction": [ "Step 1: Coconut oil is reacted with dimethylamine in the presence of a catalyst such as sodium hydroxide to form Coco Alkyldimethylamine.", "Step 2: Coco Alkyldimethylamine is then reacted with sodium chloroacetate in the presence of a base such as sodium hydroxide to form Coco Alkyldimethyl Betaine." ] } | |
CAS番号 |
68424-94-2 |
製品名 |
Coco Alkyldimethyl Betaine |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Betaines, coco alkyldimethyl; Alkyl(C8-C18) aminobetaine; Betaine, Kokos-alkyldimethyl-; N-(Cocoalkyl)-N,N-dimethylbetaine; N-coco-N-dimethylcarboxymethylene betaines |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



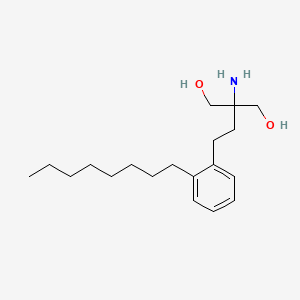
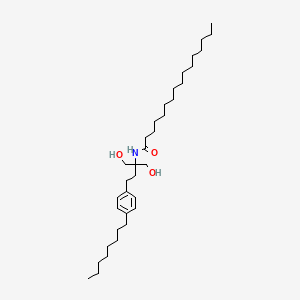
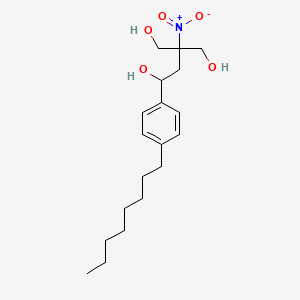
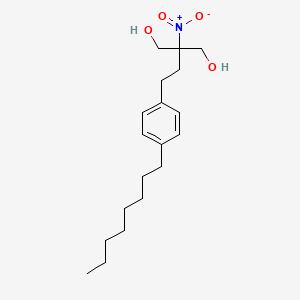
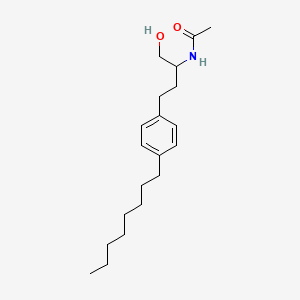
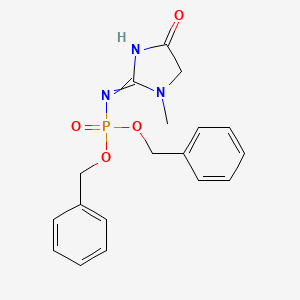
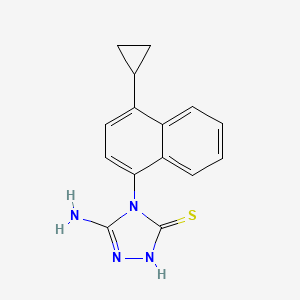
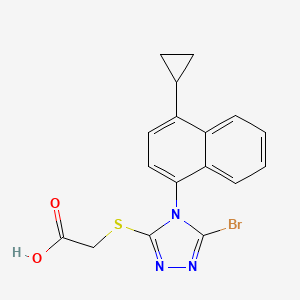
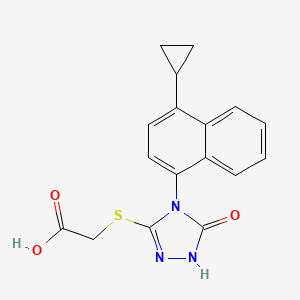
![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)
